molecular formula C8H12N4 B13343681 N-(pyrrolidin-3-yl)pyridazin-3-amine

N-(pyrrolidin-3-yl)pyridazin-3-amine

Cat. No.: B13343681
M. Wt: 164.21 g/mol
InChI Key: QKFGSWLKXQZSRJ-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)pyridazin-3-amine: is a compound that features a pyrrolidine ring attached to a pyridazine ring via an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with pyrrolidine. One common method includes the use of pyridazine-3-amine as a starting material, which is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrrolidin-3-yl)pyridazin-3-one, while substitution reactions can produce various N-substituted pyridazin-3-amines .

Scientific Research Applications

N-(pyrrolidin-3-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrrolidin-3-yl)pyridazin-3-amine is unique due to the combination of the pyrrolidine and pyridazine rings, which can confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic applications that are not observed with the individual rings alone .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N-pyrrolidin-3-ylpyridazin-3-amine

InChI

InChI=1S/C8H12N4/c1-2-8(12-10-4-1)11-7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2,(H,11,12)

InChI Key

QKFGSWLKXQZSRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NN=CC=C2

Origin of Product

United States

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